molecular formula C15H23NO B4876147 N-butyl-N-ethyl-3,4-dimethylbenzamide

N-butyl-N-ethyl-3,4-dimethylbenzamide

Cat. No.: B4876147
M. Wt: 233.35 g/mol
InChI Key: BUOUJLGEZWKBFS-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-3,4-dimethylbenzamide is an organic compound with the molecular formula C15H23NO It is a derivative of benzamide, characterized by the presence of butyl and ethyl groups attached to the nitrogen atom and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with butylamine and ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amines to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives depending on the substituents introduced.

Scientific Research Applications

N-butyl-N-ethyl-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different substituents.

    N,N-Dimethylbenzamide: Another benzamide derivative with different alkyl groups attached to the nitrogen atom.

Uniqueness

N-butyl-N-ethyl-3,4-dimethylbenzamide is unique due to the specific combination of butyl and ethyl groups on the nitrogen atom and the presence of methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

N-butyl-N-ethyl-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-5-7-10-16(6-2)15(17)14-9-8-12(3)13(4)11-14/h8-9,11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOUJLGEZWKBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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